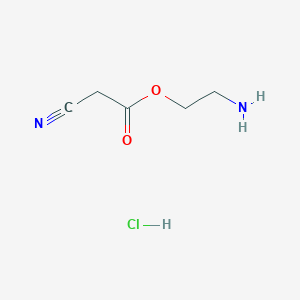
Ethyl 3-(dimethylamino)-2-ethoxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(dimethylamino)-2-ethoxyacrylate is an organic compound with the molecular formula C9H17NO3. It is a versatile intermediate used in various chemical syntheses, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs. This compound is known for its reactivity due to the presence of both an ester and an amino group, making it a valuable building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(dimethylamino)-2-ethoxyacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with dimethylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Ethyl cyanoacetate and dimethylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Procedure: The reactants are mixed and heated to reflux, allowing the reaction to proceed to completion.
Product Isolation: The product is then isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dimethylamino)-2-ethoxyacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-amino carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Ester Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.
Condensation Reactions: Aldehydes or ketones in the presence of a catalyst such as piperidine or pyridine.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines.
Ester Hydrolysis: Production of ethyl alcohol and the corresponding carboxylic acid.
Condensation Reactions: Formation of β-amino carbonyl compounds.
Scientific Research Applications
Ethyl 3-(dimethylamino)-2-ethoxyacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(dimethylamino)-2-ethoxyacrylate involves its reactivity with nucleophiles and electrophiles. The amino group can act as a nucleophile, attacking electrophilic centers in other molecules, while the ester group can undergo hydrolysis or transesterification reactions. These interactions enable the compound to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 3-(dimethylamino)-2-ethoxyacrylate can be compared with other similar compounds such as:
Ethyl 3-(dimethylamino)acrylate: Lacks the ethoxy group, resulting in different reactivity and applications.
Ethyl 2-(dimethylamino)acrylate: Similar structure but with variations in the position of functional groups.
Dimethylaminoethyl methacrylate: Contains a methacrylate group, leading to different polymerization properties.
These compounds share some reactivity patterns but differ in their specific applications and chemical behavior, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl (Z)-3-(dimethylamino)-2-ethoxyprop-2-enoate |
InChI |
InChI=1S/C9H17NO3/c1-5-12-8(7-10(3)4)9(11)13-6-2/h7H,5-6H2,1-4H3/b8-7- |
InChI Key |
KFSLSVXIYPPNDQ-FPLPWBNLSA-N |
Isomeric SMILES |
CCO/C(=C\N(C)C)/C(=O)OCC |
Canonical SMILES |
CCOC(=CN(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11754097.png)
![9,11-Methanobenzo[b][1,10]phenanthroline, 8,9,10,11-tetrahydro-10,10-dimethyl-, (9S,11S)-](/img/structure/B11754098.png)


![6-Amino-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B11754113.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11754124.png)
![Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate](/img/structure/B11754130.png)


![1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one](/img/structure/B11754138.png)
![5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole](/img/structure/B11754140.png)
